

Anisatin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Anisatin	
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Introduction

Anisatin is a highly toxic sesquiterpene lactone found in the seeds of the Japanese star anise (Illicium anisatum).[1][2] It is a potent neurotoxin responsible for the severe poisonous effects associated with the ingestion of this plant, which is often mistaken for the non-toxic Chinese star anise (Illicium verum).[3][4] Anisatin's notoriety stems from its powerful activity as a non-competitive antagonist of the γ -aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6] This antagonism leads to severe neurological effects, including seizures and respiratory paralysis.[1] Its complex and unique chemical structure, featuring eight contiguous stereogenic centers, an oxabicyclo[3.3.1] skeleton, and a spiro β -lactone, has made it a subject of interest in both toxicology and synthetic organic chemistry.[2][7][8] This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of Anisatin.

Chemical Structure and Identification

Anisatin possesses a complex polycyclic structure that has been elucidated through spectroscopic methods and confirmed by total synthesis.[2][7] It is classified as a sesquiterpenoid and a terpene lactone.[9]

Key Structural Features:



- Sesquiterpene Lactone: A 15-carbon structure derived from three isoprene units, containing a lactone ring.[5][9]
- Oxabicyclo[3.3.1] Skeleton: A bridged bicyclic ether system that forms the core of the molecule.[2][8]
- Spiro β-lactone: A four-membered lactone ring attached at a spirocyclic junction.[2][7]
- Stereochemistry: The molecule contains eight stereogenic centers, contributing to its complex three-dimensional shape.[2]

Chemical Identifiers:

Identifier	Value
IUPAC Name	(1R,4S,5R,6S,6aR,7R,9R,9aS)-1,5,6a,7- Tetrahydroxy-5,9- dimethylhexahydrospiro[[4,9a]methanocy clopenta[d]oxocine-6,3'-oxetane]-2,2'(1H)- dione[1]
CAS Number	5230-87-5[1]
Molecular Formula	C ₁₅ H ₂₀ O ₈ [1][10]
Molar Mass	328.317 g·mol ⁻¹ [1]
SMILES	C[C@@H]1CINVALID-LINK(C)O)OC(=O) [C@@H]3O)O">C@HO[11]

| InChI | InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1[1] |

Physicochemical and Toxicological Properties

Anisatin is characterized by its high toxicity and specific physicochemical properties that influence its biological activity and detection.



Property	Value	Source(s)
logP	-1.894	[1]
pKa (Strongest Acidic)	12.005	[1]
Water Solubility	78.5 g/L (Predicted)	[9]
LD ₅₀ (Mice, i.p.)	1 mg/kg	[1]
LD ₅₀ (Mice, p.o.)	0.76 to 1 mg/kg	[12][13]
GHS Hazard Classification	Acute Toxicity 2 (Fatal if swallowed or if inhaled)	[11]

Spectroscopic Data

The structural elucidation of **Anisatin** relies on a combination of spectroscopic techniques. While detailed raw spectra are found in specialized literature, the key methods are summarized below.



Spectroscopic Technique	Description and Key Findings	
Nuclear Magnetic Resonance (NMR)	¹ H and ¹³ C NMR are crucial for determining the complex carbon skeleton and stereochemistry of Anisatin. The presence of numerous oxygenated carbons and protons in specific chemical environments confirms the polycyclic structure.[14][15]	
Infrared (IR) Spectroscopy	IR spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands would be observed for hydroxyl (-OH), carbonyl (C=O) groups within the lactone rings, and C-O ether linkages.[14] [15]	
Mass Spectrometry (MS)	Mass spectrometry confirms the molecular weight of Anisatin (328.317 g·mol ⁻¹).[1] Techniques like LC-MS/MS are used for sensitive detection and quantification in biological and food samples, with specific fragmentation patterns used for identification.[3] [13][16]	

Biological Properties and Mechanism of Action

Anisatin's primary biological effect is its potent and non-competitive antagonism of the GABAA receptor.[5][6]

- Target: **Anisatin** binds to the picrotoxinin site within the chloride ion channel of the GABAA receptor complex.[1][6]
- Mechanism: By binding to this site, Anisatin allosterically modulates the receptor, stabilizing it in a closed or non-conducting state. This action blocks the influx of chloride ions that normally occurs when GABA binds to the receptor.[6][11] It does not compete with GABA for its binding site but prevents the channel from opening effectively.[1][5] Anisatin's suppression of GABA-induced currents is use-dependent, meaning it requires the channel to be opened by GABA before it can exert its blocking effect.[6]



- Physiological Effect: The blockade of inhibitory GABAergic neurotransmission leads to a state of neuronal hyperexcitability in the central nervous system.[1]
- Toxicological Symptoms: Ingestion of Anisatin leads to a rapid onset of symptoms (1-6 hours), beginning with gastrointestinal distress (vomiting, diarrhea, stomach pain) and progressing to severe neurological effects, including seizures, convulsions, and loss of consciousness.[1] The ultimate cause of death is typically respiratory paralysis.[1]
- Treatment: Diazepam, a positive allosteric modulator of the GABAA receptor, has been shown to be an effective treatment for **Anisatin**-induced convulsions by enhancing the effect of any remaining GABA activity.[1]

Experimental Protocols

The study of **Anisatin** involves several key experimental procedures, from its isolation to the characterization of its biological activity.

Isolation and Purification of Anisatin from Illicium anisatum

This protocol describes a general method for the extraction and purification of **Anisatin** from plant material.

Methodology:

- Extraction:
 - Grind dried seeds of Illicium anisatum to a fine powder.
 - Perform solvent extraction using a suitable organic solvent such as methanol or ethanol.
 This can be done by maceration or using an accelerated solvent extraction system.[16]
 - Concentrate the resulting crude extract under reduced pressure.
- Liquid-Liquid Partitioning:
 - Resuspend the crude extract in a water/methanol mixture and perform liquid-liquid partitioning against a nonpolar solvent like hexane to remove lipids and other nonpolar



compounds.

- Subsequently, partition the aqueous layer against a solvent of intermediate polarity, such
 as ethyl acetate or chloroform, to extract **Anisatin** and other sesquiterpene lactones.
- Chromatographic Purification:
 - Subject the enriched extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
 - Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing
 Anisatin.
 - Perform further purification steps using High-Performance Liquid Chromatography (HPLC)
 on a suitable column (e.g., C18 or porous graphitic carbon) to achieve high purity.[16]
- Verification:
 - Confirm the identity and purity of the isolated Anisatin using spectroscopic methods
 (NMR, MS) and by comparing the data with published literature values.[3]

GABAA Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of **Anisatin** to the picrotoxinin binding site on the GABAA receptor.

Methodology:

- Membrane Preparation:
 - Homogenize rat or mouse whole brains in a buffered solution.
 - Centrifuge the homogenate at low speed to remove nuclei and debris.
 - Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.
 - Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.



Binding Assay:

- Incubate the prepared brain membranes with a radiolabeled ligand specific for the picrotoxinin site, such as [3H]EBOB ([3H]4'-ethynyl-4-n-propylbicycloorthobenzoate).[17]
- Add varying concentrations of unlabeled **Anisatin** to compete for binding with the radioligand.
- Incubate the mixture to allow binding to reach equilibrium.
- Separation and Quantification:
 - Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
 - Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
 - Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis:
 - Plot the percentage of specific binding of the radioligand as a function of the Anisatin concentration.
 - Calculate the IC₅₀ value (the concentration of **Anisatin** that inhibits 50% of the specific binding of the radioligand).[17] The IC₅₀ for **Anisatin** inhibiting [³H]EBOB binding is approximately 0.43 μΜ.[17]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of **Anisatin** on GABA-induced ion currents in neurons.

Methodology:

Cell Preparation:



 Use primary cultures of neurons, such as rat dorsal root ganglion (DRG) neurons, which express GABAA receptors.[6]

Recording:

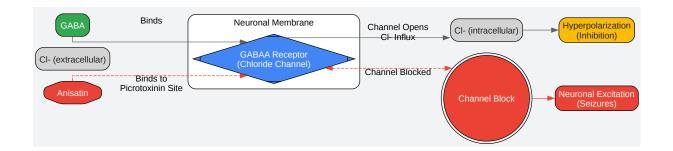
- Establish a whole-cell patch-clamp configuration on a selected neuron.
- Clamp the membrane potential at a fixed voltage (e.g., -60 mV).
- Use an intracellular solution containing a high chloride concentration to allow for the measurement of inward chloride currents.

Drug Application:

- Apply a known concentration of GABA to the neuron to elicit a baseline chloride current (IGABA).
- Co-apply GABA with varying concentrations of **Anisatin** to the same neuron.[6]
- Data Acquisition and Analysis:
 - Record the amplitude of the GABA-induced currents in the absence and presence of Anisatin.
 - Observe the suppression of the current amplitude by **Anisatin**. The EC₅₀ for this suppression is approximately 1.10 μ M.[6][12]
 - Analyze other parameters such as the rate of current decay, which is accelerated by Anisatin, indicating an open-channel block mechanism.[6]

Visualizations Signaling Pathway Diagram



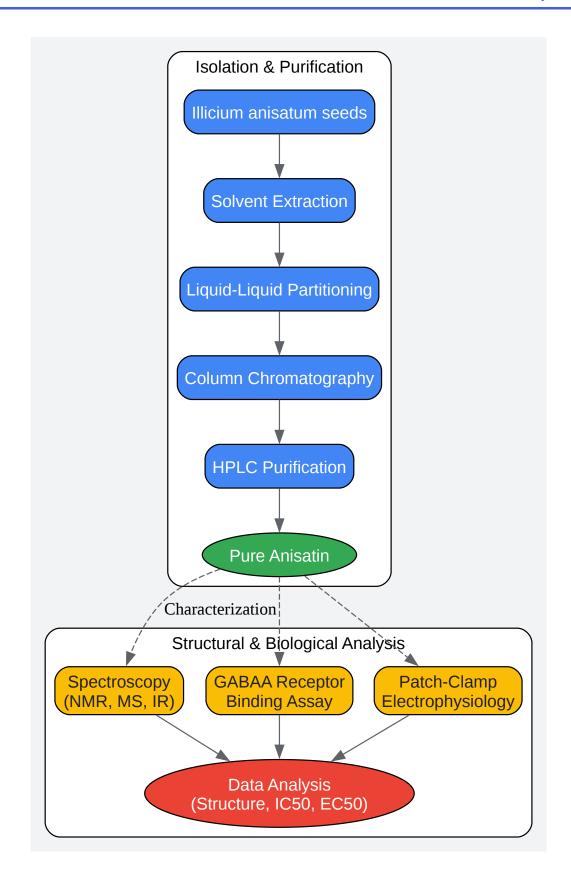


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Caption: Mechanism of **Anisatin** as a non-competitive antagonist of the GABAA receptor.

Experimental Workflow Diagram



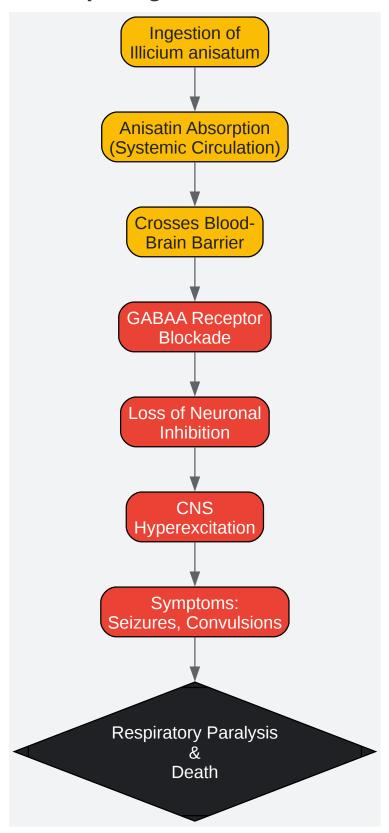


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Caption: Workflow for the isolation, purification, and analysis of **Anisatin**.



Logical Relationship Diagram



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Caption: Pathophysiological cascade of **Anisatin** toxicity from ingestion to effect.

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